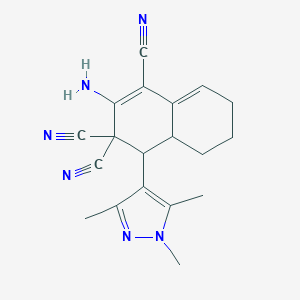
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, also known as ECO-3, is a compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates and has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been studied for its potential applications in various scientific research areas, including cancer research and neuroscience. In cancer research, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have potential as a neuroprotective agent and to improve cognitive function.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurons, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis, and the activation of cellular defense mechanisms against oxidative stress. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has been shown to improve cognitive function and to have potential as a neuroprotective agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments, including its high purity and good yields during synthesis. However, one limitation of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate.
Zukünftige Richtungen
There are several future directions for research on ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate, including further studies on its mechanism of action, potential side effects, and toxicity. In addition, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate could be studied for its potential applications in other areas, such as cardiovascular disease and inflammation. Overall, ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate shows promise as a compound with potential applications in various scientific research areas.
Synthesemethoden
Ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with ethyl 2-bromo-4-oxothiophene-3-carboxylate in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-chloroaniline with ethyl 2-chloro-4-oxothiophene-3-carboxylate in the presence of a base, such as sodium hydride. These methods have been reported to yield ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate in good yields and high purity.
Eigenschaften
Molekularformel |
C13H12ClNO3S |
|---|---|
Molekulargewicht |
297.76 g/mol |
IUPAC-Name |
ethyl 2-(3-chloroanilino)-4-oxothiophene-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-4-8(14)6-9/h3-6,15H,2,7H2,1H3 |
InChI-Schlüssel |
CQORPYCWAIBZSQ-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
CCOC(=O)C1=C(SCC1=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![Methyl 2-methyl-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B280213.png)

![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)


![N-(sec-butyl)-4-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B280230.png)
![3-[(4-ethoxyphenoxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B280233.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280235.png)
